![molecular formula C12H15N3O2 B2421347 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926257-81-0](/img/structure/B2421347.png)
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of a 1-substituted 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the production process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Research indicates that 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits diverse biological activities. Key areas of application include:
- Enzyme Inhibition :
- Receptor Modulation :
-
Anti-inflammatory and Anticancer Properties :
- Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, warranting further investigation into its mechanisms of action and efficacy in clinical settings.
Synthetic Applications
The synthesis of this compound typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. Common synthetic routes include:
- Cyclization Reactions : Utilizing 1-substituted 3-methyl-1H-pyrazole with suitable pyridine derivatives under acidic conditions to form the desired compound.
- Functionalization Techniques : Introducing diverse functional groups through strategic transformations enhances the compound's utility in further synthetic applications .
Industrial Production
For industrial production, methods such as continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of catalysts and automated systems streamlines the production process, making it more efficient and cost-effective.
Case Studies
Several studies have documented the applications of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology.
-
Research on Anti-inflammatory Effects :
- Another research project explored the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in vitro.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazolopyridine derivative with similar structural features.
5-Amino-3-methyl-1-phenylpyrazole: A related compound with a different substitution pattern.
Uniqueness
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Biologische Aktivität
Introduction
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 926257-81-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and cancer progression. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- CAS Number : 926257-81-0
- SMILES : CC(C)(C)C1=NN(C2=C1C=C(C=N2)C(=O)O)C
TBK1 Inhibition
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit potent inhibitory activity against TBK1. In a study focusing on structure–activity relationships, a derivative compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibition . This inhibition is significant as TBK1 is involved in the phosphorylation of interferon regulatory factors (IRF3/7), which are crucial for the expression of pro-inflammatory and antiviral genes.
Anticancer Properties
The compound also shows promise in anticancer applications. It has been reported to exhibit micromolar antiproliferative effects on various cancer cell lines, including A172 (glioblastoma), U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer) . The mechanism behind this activity may involve the modulation of pathways associated with cell proliferation and apoptosis.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly impact biological activity. For instance:
Compound | TBK1 Inhibition IC50 (nM) | Cancer Cell Line Response |
---|---|---|
15y | 0.2 | A172: Micromolar effect |
15z | TBD | U87MG: TBD |
15a | TBD | A375: TBD |
The data suggests that specific substitutions at various positions on the pyrazolo ring can enhance or diminish biological activity.
Study on Immune Response Modulation
A study highlighted the role of TBK1 inhibitors in modulating immune responses. The administration of compounds similar to this compound led to reduced activation of downstream signaling pathways in THP-1 and RAW264.7 cells stimulated by inflammatory cytokines. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammation .
Antiviral Activity
Another aspect of research has focused on the antiviral properties of pyrazolo derivatives. While specific data on this compound is limited, related compounds have shown efficacy against various viruses, including HSV and VSV. The mechanisms involve interference with viral replication processes and host cell signaling pathways .
Eigenschaften
IUPAC Name |
3-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)9-8-5-7(11(16)17)6-13-10(8)15(4)14-9/h5-6H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZSSODSXPNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C=C(C=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.